2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring via an ether bond The presence of fluorine and methoxy groups on the benzoyl moiety adds to its chemical diversity and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core and the pyrrolidine ring. One common approach is to first synthesize the quinoxaline derivative through a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a suitable leaving group on the quinoxaline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the benzoyl group can produce a hydroxyl-substituted compound.
Scientific Research Applications
2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity by forming specific interactions with the target. The pyrrolidine ring can contribute to the overall three-dimensional structure, influencing the compound’s ability to fit into the active site of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}benzene
- 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine
- 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}thiophene
Uniqueness
The uniqueness of 2-{[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline lies in its quinoxaline core, which can participate in various electronic interactions and contribute to the compound’s overall stability and reactivity. The combination of fluorine and methoxy groups further enhances its chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-26-18-7-6-13(10-15(18)21)20(25)24-9-8-14(12-24)27-19-11-22-16-4-2-3-5-17(16)23-19/h2-7,10-11,14H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYVKHCHDALQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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